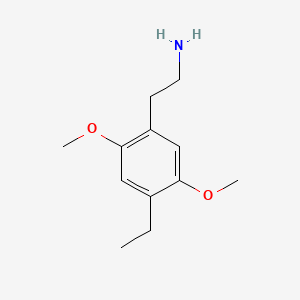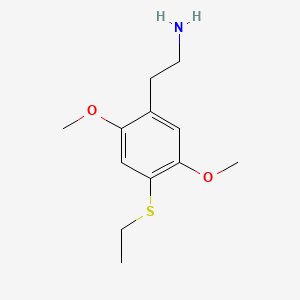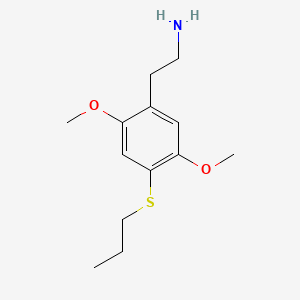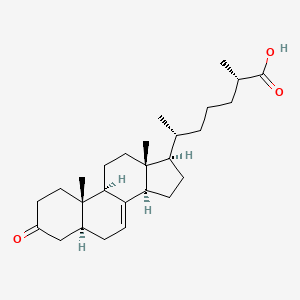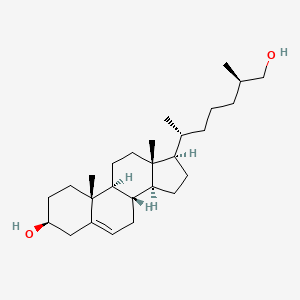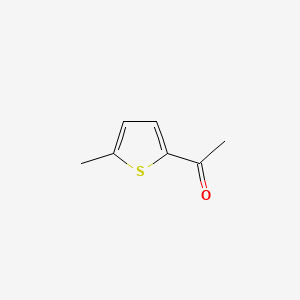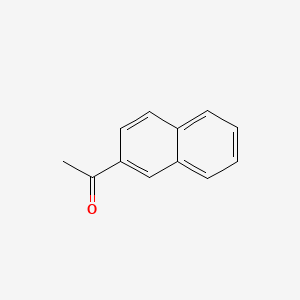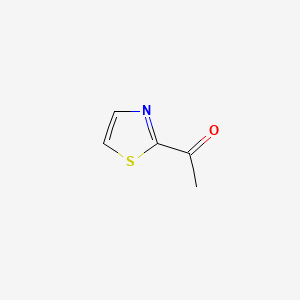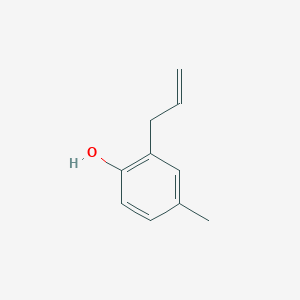
3',4'-二氯苯甲酰胺
描述
3’,4’-Dichlorobenzamil is a compound that inhibits the Na+/Ca2+ exchanger, Na+ transport, and sarcoplasmic reticulum Ca2+ release channels .
Molecular Structure Analysis
The molecular formula of 3’,4’-Dichlorobenzamil is C13H12Cl3N7O. Its average mass is 388.640 Da and its monoisotopic mass is 387.016876 Da . The compound has 8 hydrogen bond acceptors, 7 hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
3’,4’-Dichlorobenzamil has a density of 1.8±0.1 g/cm3. Its molar refractivity is 90.0±0.5 cm3. The compound has a polar surface area of 145 Å2 and a molar volume of 219.3±7.0 cm3 .科学研究应用
Na+/Ca2+交换抑制
3’,4’-二氯苯甲酰胺已知可以抑制Na+/Ca2+交换 . 这种交换器在维持细胞中钠离子和钙离子平衡方面起着至关重要的作用。通过抑制这种交换器,3’,4’-二氯苯甲酰胺可以影响依赖于这些离子的各种细胞过程。
Na+转运抑制
除了Na+/Ca2+交换器之外,3’,4’-二氯苯甲酰胺还可以抑制Na+转运 . 钠转运对于许多生理过程至关重要,包括神经冲动传递和肌肉收缩。
肌浆网Ca2+释放通道抑制
已经发现3’,4’-二氯苯甲酰胺可以抑制肌浆网Ca2+释放通道 . 这些通道负责从肌浆网释放钙离子,肌浆网是肌肉细胞内的一种结构。这种钙离子的释放触发肌肉收缩。
对神经突生长影响
研究表明,3’,4’-二氯苯甲酰胺可以影响PC12细胞中的神经突生长 . 神经突生长是神经系统发育和修复的关键过程。
对大电导Ca2±激活的K+通道影响
已经发现3’,4’-二氯苯甲酰胺对某些细胞中大电导Ca2±激活的K+ (BKCa)通道有影响 . 这些通道在调节细胞的电活动方面起着关键作用。
在骨吸收中的作用
有证据表明,3’,4’-二氯苯甲酰胺可能在骨吸收中发挥作用 . 骨吸收是破骨细胞分解骨骼并释放矿物质的过程,导致钙从骨液转移到血液中。
作用机制
Target of Action
The primary target of 3’,4’-Dichlorobenzamil is the sodium-calcium exchanger, sodium transport, and sarcoplasmic reticulum calcium release channels . These targets play a crucial role in maintaining the balance of sodium and calcium ions in cells, which is essential for various cellular functions including muscle contraction and nerve impulse transmission .
Mode of Action
3’,4’-Dichlorobenzamil interacts with its targets by inhibiting the sodium-calcium exchanger and sodium transport . This inhibition disrupts the balance of sodium and calcium ions in cells, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of the sodium-calcium exchanger and sodium transport by 3’,4’-Dichlorobenzamil affects several biochemical pathways. These include the regulation of intracellular calcium levels and the modulation of sodium-dependent transport processes . The downstream effects of these changes can impact various cellular functions, including muscle contraction and nerve impulse transmission .
Pharmacokinetics
It is known that 3’,4’-dichlorobenzamil is soluble in dmso and insoluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 3’,4’-Dichlorobenzamil’s action include changes in intracellular calcium and sodium levels due to the inhibition of the sodium-calcium exchanger and sodium transport . These changes can affect various cellular functions, including muscle contraction and nerve impulse transmission .
Action Environment
The action, efficacy, and stability of 3’,4’-Dichlorobenzamil can be influenced by various environmental factors. For example, the pH and ion concentration of the cellular environment can affect the activity of the sodium-calcium exchanger and sodium transport, and thus the action of 3’,4’-Dichlorobenzamil . Furthermore, the compound’s solubility in different solvents can influence its distribution within the body and its bioavailability .
安全和危害
属性
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3N7O/c14-6-2-1-5(3-7(6)15)4-20-13(19)23-12(24)8-10(17)22-11(18)9(16)21-8/h1-3H,4H2,(H4,17,18,22)(H3,19,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHKWEFWXCCNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922105 | |
| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1166-01-4 | |
| Record name | 3',4'-Dichlorobenzamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of 3',4'-Dichlorobenzamil (DCB)?
A1: 3',4'-Dichlorobenzamil (DCB) primarily targets the Na+/Ca2+ exchanger (NCX) [, , , , , ]. This exchanger plays a crucial role in maintaining cellular calcium homeostasis by transporting sodium and calcium ions across the cell membrane.
Q2: How does DCB interact with the Na+/Ca2+ exchanger?
A2: DCB acts as a potent inhibitor of the Na+/Ca2+ exchanger [, , , , ]. While the exact mechanism of inhibition varies with the direction of ion transport (inward vs. outward), studies suggest that DCB competitively inhibits Ca2+ binding to the exchanger, thereby blocking its activity [].
Q3: What are the downstream effects of DCB inhibiting the Na+/Ca2+ exchanger?
A3: Inhibition of the Na+/Ca2+ exchanger by DCB leads to a variety of downstream effects, depending on the cell type and context. Some key effects include:
- Increased intracellular Ca2+ levels: Blocking the efflux of Ca2+ via NCX can lead to an accumulation of intracellular calcium [, , ]. This is crucial in cell signaling and can impact processes like muscle contraction, neurotransmission, and hormone secretion.
- Decreased intracellular Na+ levels: Inhibition of NCX can also affect sodium levels, particularly in conditions where the inward mode of the exchanger is significant []. This can influence cellular excitability and other sodium-dependent processes.
- Modulation of Ca2+-dependent signaling pathways: By altering intracellular Ca2+ levels, DCB can indirectly influence numerous Ca2+-dependent signaling pathways [, , , ]. This can have broader consequences on cellular functions like gene expression, cell growth, and apoptosis.
Q4: Can you provide specific examples of how DCB affects cellular processes by targeting the Na+/Ca2+ exchanger?
A4: Certainly. Here are some examples:
- Platelet activation: DCB inhibits platelet aggregation and integrin αIIbβ3 activation, crucial steps in blood clotting, by interfering with Na+/Ca2+ exchange-mediated inside-out signaling [, ].
- Neurite outgrowth: Studies in PC12 cells suggest that DCB inhibits neurite outgrowth, potentially by interfering with Ca2+-dependent signaling pathways downstream of the Rho-ROCK pathway [, ].
- Fluid transport: DCB inhibits prostaglandin E2-stimulated fluid transport in cultured porcine thyroid cells, implying a role for Na+/Ca2+ exchange in this process [].
- Nitric oxide synthesis: DCB blocks the facilitating effect of Na+/Ca2+ exchange on Ca2+-dependent activation of endothelial nitric oxide synthase (eNOS) [, ]. This suggests a complex interplay between NCX, Ca2+ signaling, and eNOS activity in endothelial cells.
Q5: What is the molecular formula and weight of 3',4'-Dichlorobenzamil (DCB)?
A5: The molecular formula of 3',4'-Dichlorobenzamil is C16H15Cl2N7O and its molecular weight is 392.25 g/mol.
Q6: How do structural modifications of amiloride, the parent compound of DCB, affect its activity on the Na+/Ca2+ exchanger?
A6: Studies have shown that hydrophobic substitutions at the terminal nitrogen of the guanidinium group in amiloride significantly enhance its inhibitory potency towards the Na+/Ca2+ exchanger []. DCB, with its two chlorine atoms at the 3' and 4' positions of the benzoyl ring, exemplifies this trend, being a much more potent inhibitor compared to amiloride itself.
Q7: What in vitro models have been used to study the effects of DCB?
A7: Researchers have employed various in vitro models to investigate the effects of DCB, including:
- Membrane vesicles: Isolated cardiac sarcolemmal membrane vesicles have been instrumental in characterizing DCB's inhibitory effects on the Na+/Ca2+ exchanger [, ].
- Cultured cells: Studies utilizing cultured cells, such as human umbilical vein endothelial cells (HUVECs), mouse aortic smooth muscle cells (MASMCs), and PC12 cells, have provided insights into DCB's effects on various cellular processes like BKCa channel activity, neurite outgrowth, and nitric oxide synthesis [, , , , , ].
- Isolated tissues: Experiments on isolated tissues, like rat resistance arteries, rabbit kidney tubules, and porcine thyroid cells, have helped elucidate the role of Na+/Ca2+ exchange in regulating vascular tone, fluid transport, and hormone-stimulated responses [, , ].
Q8: What in vivo models have been used to study the effects of DCB?
A8: While the provided papers primarily focus on in vitro studies, a few mention in vivo experiments, for example:
- Rat model of hypertension: DCB was shown to reduce blood pressure in spontaneously hypertensive rats, suggesting a potential role in regulating blood pressure [].
- Guinea pig papillary muscle: In isolated, electrically stimulated guinea pig papillary muscles, DCB was found to decrease contractile force, providing evidence for its effects on cardiac muscle contractility [].
Q9: What are the potential cytotoxic effects of DCB?
A9: Studies have shown that DCB can induce cell death in isolated rat cardiac myocytes in a dose-dependent manner []. The specific mechanisms underlying this toxicity are not fully elucidated but likely involve disruption of cellular calcium homeostasis and subsequent activation of cell death pathways.
Q10: Are there alternative compounds that target the Na+/Ca2+ exchanger with potentially different selectivity profiles compared to DCB?
A10: Yes, several compounds target the Na+/Ca2+ exchanger with varying selectivity profiles. Some examples include:
- KB-R7943: This compound exhibits a different structure-activity relationship compared to amiloride derivatives and has shown promising results in inhibiting the Na+/Ca2+ exchanger in various cell types [, , ].
- Bepridil: Initially developed as a calcium channel blocker, bepridil has also been found to inhibit the Na+/Ca2+ exchanger [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



